N-(2-Hidroxipropil)metacrilamida

Descripción general

Descripción

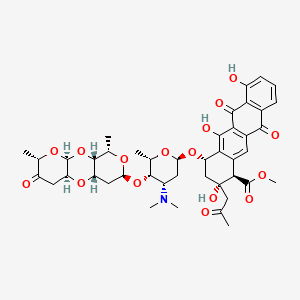

La N-(2-Hidroxípropil)metacrilamida es un monómero que se utiliza para sintetizar poli(N-(2-hidroxípropil)metacrilamida), un polímero conocido por su solubilidad en agua, biocompatibilidad y propiedades no inmunogénicas . Este compuesto ha ganado una atención significativa en los campos de la administración de fármacos y las aplicaciones biomédicas debido a su capacidad para mejorar la eficacia terapéutica y limitar los efectos secundarios .

Aplicaciones Científicas De Investigación

La N-(2-Hidroxípropil)metacrilamida tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo por el cual la N-(2-Hidroxípropil)metacrilamida ejerce sus efectos es principalmente a través de su forma polimérica. El polímero poli(N-(2-hidroxípropil)metacrilamida) mejora la administración de fármacos al aumentar la solubilidad y estabilidad de los agentes terapéuticos . También facilita el direccionamiento pasivo de los tumores a través del efecto de permeabilidad y retención mejorada (EPR), lo que permite una mayor acumulación del fármaco en los tejidos tumorales . Las propiedades de biocompatibilidad y no inmunogenicidad del polímero contribuyen aún más a su eficacia en aplicaciones biomédicas .

Análisis Bioquímico

Biochemical Properties

N-(2-Hydroxypropyl)methacrylamide plays a crucial role in biochemical reactions, primarily as a component of drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, N-(2-Hydroxypropyl)methacrylamide-based copolymers have been shown to interact with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins E4 and A1 . These interactions are generally weak and do not result in the formation of a protein corona, thereby maintaining the efficiency of the drug delivery system .

Cellular Effects

N-(2-Hydroxypropyl)methacrylamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-(2-Hydroxypropyl)methacrylamide-based polymers are well-tolerated in cancer cell lines and macrophages . They are rapidly internalized in 2D cell cultures and efficiently transported to the center of dense pancreatic cancer 3D spheroids . Additionally, these polymers have been found to reduce the volume of pancreatic cancer spheroids, indicating their potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of N-(2-Hydroxypropyl)methacrylamide involves its interaction with biomolecules at the molecular level. It binds to plasma proteins, such as human serum albumin, through weak interactions that do not form a protein corona . This binding alters the circulation of nanoparticles in the bloodstream, enhancing the anticancer efficiency of the drug delivery system . Additionally, N-(2-Hydroxypropyl)methacrylamide copolymers can form supramolecular nanoparticles, which demonstrate slower blood clearance and more effective tumor accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxypropyl)methacrylamide change over time. The compound is stable and does not cause short-term adverse effects in healthy mice following systemic injection Studies have shown that N-(2-Hydroxypropyl)methacrylamide-based polymers labeled with radiolabels can be tracked for their distribution in organs of healthy and tumor-bearing mice .

Dosage Effects in Animal Models

The effects of N-(2-Hydroxypropyl)methacrylamide vary with different dosages in animal models. For example, in a collagen-induced arthritis mouse model, N-(2-Hydroxypropyl)methacrylamide copolymer-dexamethasone conjugate demonstrated superior anti-inflammatory efficacy compared to an equivalent dose of free dexamethasone . The conjugate also averted the adverse effects of glucocorticoids on systemic bone loss, supporting its utility in clinical development for rheumatoid arthritis .

Metabolic Pathways

N-(2-Hydroxypropyl)methacrylamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymeric drug delivery systems . The compound’s hydrophilic nature and ability to form stable conjugates make it an ideal candidate for enhancing the solubility and bioavailability of therapeutic agents .

Transport and Distribution

N-(2-Hydroxypropyl)methacrylamide is efficiently transported and distributed within cells and tissues. It is rapidly internalized in cell cultures and transported to the center of dense pancreatic cancer spheroids . The compound’s ability to form supramolecular nanoparticles enhances its tumor accumulation and prolongs its circulation time in the bloodstream .

Subcellular Localization

The subcellular localization of N-(2-Hydroxypropyl)methacrylamide affects its activity and function. Studies have shown that N-(2-Hydroxypropyl)methacrylamide copolymer conjugates can be directed to specific subcellular compartments, such as the nucleus, using nuclear localization sequences . This targeted delivery enhances the chemotherapeutic activity of the conjugates, making them more effective in cancer therapy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-(2-Hidroxípropil)metacrilamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de cloruro de metacriloilo con 2-amino-1-propanol en presencia de una base como el carbonato de sodio en un solvente orgánico como el diclorometano . Otro método involucra la polimerización por transferencia de cadena de adición-fragmentación reversible (RAFT), que permite la preparación de polímeros hiperramificados con un rango de masas molares y tamaños de partículas .

Métodos de producción industrial

La producción industrial de N-(2-Hidroxípropil)metacrilamida generalmente implica procesos de polimerización a gran escala. El método de polimerización RAFT es particularmente favorecido debido a su capacidad para producir polímeros con pesos moleculares controlados y baja polidispersidad . Este método también permite la incorporación de varios grupos funcionales, lo que lo hace adecuado para la producción de sistemas de administración de fármacos y otras aplicaciones biomédicas .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-(2-Hidroxípropil)metacrilamida experimenta varios tipos de reacciones químicas, que incluyen:

Polimerización: Este compuesto se utiliza principalmente en reacciones de polimerización para formar poli(N-(2-hidroxípropil)metacrilamida).

Sustitución: Puede sufrir reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Polimerización: Reactivos como el azobisisobutironitrilo (AIBN) se utilizan comúnmente como iniciadores en el proceso de polimerización.

Sustitución: Reactivos como el cloruro de metacriloilo y bases como el carbonato de sodio se utilizan en reacciones de sustitución.

Principales productos formados

Poli(N-(2-hidroxípropil)metacrilamida): El producto principal formado a través de la polimerización, conocido por su biocompatibilidad y uso en sistemas de administración de fármacos.

Polímeros funcionalizados: Las reacciones de sustitución pueden producir polímeros con varios grupos funcionales, lo que mejora su aplicabilidad en diferentes campos.

Comparación Con Compuestos Similares

Compuestos similares

Metacrilamida: Otro derivado de metacrilamida que se utiliza en la síntesis de hidrogeles y materiales poliméricos.

Metacrilato de 2-hidroxípropilo: Un compuesto similar que se utiliza en la producción de hidrogeles y lentes de contacto.

Singularidad

La N-(2-Hidroxípropil)metacrilamida destaca por su combinación única de hidrofilicidad, biocompatibilidad y propiedades no inmunogénicas . Estas características lo hacen particularmente adecuado para aplicaciones de administración de fármacos, donde puede mejorar la eficacia terapéutica y reducir los efectos secundarios de varios fármacos . Además, su capacidad para formar polímeros con pesos moleculares controlados y grupos funcionales lo distingue aún más de otros compuestos similares .

Propiedades

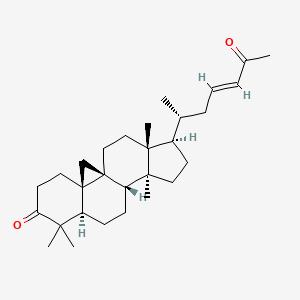

IUPAC Name |

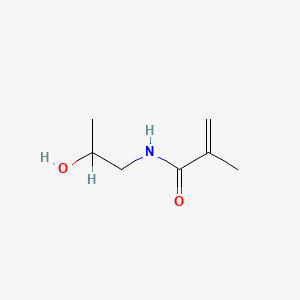

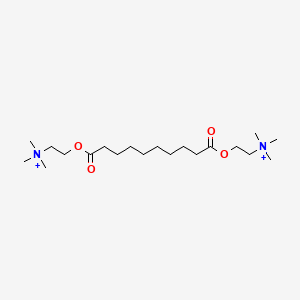

N-(2-hydroxypropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPYIWASQZGASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40704-75-4 | |

| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944024 | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21442-01-3, 40704-75-4 | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HPMA?

A1: The molecular formula of HPMA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: Does HPMA exhibit any unique solution properties?

A: While HPMA homopolymers are generally water-soluble, their solution behavior can be modified through copolymerization. For instance, incorporating alkyl methacrylates with HPMA can lead to lower critical solution temperature (LCST) behavior in aqueous solutions. []

Q3: Can HPMA be used to embed tissue samples for MALDI mass spectrometry imaging?

A: Yes, well-defined HPMA polymers synthesized via RAFT polymerization can serve as a tissue-embedding medium compatible with MALDI-MSI. Traditional media often interfere with ionization, but HPMA minimizes ion suppression and background peaks. []

Q4: What makes HPMA suitable for drug delivery applications?

A: HPMA is a biocompatible, non-immunogenic polymer [] that can be conjugated to various drugs. These conjugates exhibit altered pharmacokinetics, leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect. [, , ]

Q5: How does HPMA copolymer conjugation affect the pharmacokinetics of doxorubicin?

A: HPMA copolymer conjugation dramatically alters doxorubicin's pharmacokinetics. While free doxorubicin has a short half-life, HPMA copolymer-doxorubicin conjugates, such as FCE28068 and FCE28069, exhibit significantly longer elimination half-lives, averaging 93 hours. []

Q6: Can HPMA copolymers be designed to target specific cell types?

A: Yes, HPMA copolymers can be engineered for targeted drug delivery. For example, conjugating galactosamine to HPMA copolymer-doxorubicin conjugates promotes hepatocyte-specific targeting via the asialoglycoprotein receptor. [, ]

Q7: Can the molecular weight of HPMA copolymers impact their targeting efficiency?

A: Yes, molecular weight is a critical factor. Studies with HPMA copolymer-dexamethasone conjugates in an arthritis rat model demonstrated that higher molecular weight conjugates exhibited enhanced arthrotropism, indicating preferential accumulation in the joints. []

Q8: How is drug release controlled in HPMA copolymer-drug conjugates?

A: Drug release can be controlled by incorporating specific linkers between the HPMA copolymer and the drug. These linkers can be designed for enzymatic cleavage, such as by lysosomal enzymes [, ] or cathepsin K. [, ], or for pH-sensitive cleavage within the acidic tumor microenvironment. []

Q9: Has the efficacy of HPMA copolymer-drug conjugates been demonstrated in vivo?

A: Yes, studies with HPMA copolymer-drug conjugates have shown significant antitumor activity in vivo, often exceeding the efficacy of free drugs. For instance, HPMA copolymer-paclitaxel and HPMA copolymer-gemcitabine conjugates demonstrated complete tumor regression in an ovarian cancer model. []

Q10: Are there any imaging techniques suitable for tracking HPMA copolymer-drug conjugates in vivo?

A: Yes, radiolabeling with iodine-123 allows for gamma scintigraphy imaging of HPMA copolymer-drug conjugates, enabling real-time monitoring of their biodistribution and tumor accumulation. [] Additionally, multispectral optical imaging has been employed to track dual-labeled HPMA copolymers, providing insights into both polymer and drug model biodistribution. []

Q11: What is the impact of incorporating hydrophobic groups into HPMA copolymers?

A: Incorporating hydrophobic groups can influence the biorecognition of HPMA copolymers. For example, adding hydrophobic side-chains to fucosylamine-containing HPMA copolymers increased their non-specific binding to Tetragonolobus purpureas lectin. []

Q12: Are there any limitations to using HPMA copolymers for drug delivery?

A: Despite their potential, HPMA copolymer-drug conjugates, particularly first-generation designs, have shown limited therapeutic efficacy in clinical trials despite their reduced toxicity. [, ] This highlights the need for continued research and optimization of these systems, focusing on factors such as molecular weight, linker design, and drug selection, to maximize their therapeutic potential.

Q13: How are HPMA polymers typically synthesized?

A: HPMA polymers can be synthesized through various methods, including conventional free radical polymerization, controlled radical polymerization techniques like RAFT, and ring-opening polymerization. [, , , , , ]

Q14: What are the advantages of using RAFT polymerization for HPMA synthesis?

A: RAFT polymerization offers precise control over molecular weight, dispersity, and architecture of HPMA polymers, enabling the synthesis of well-defined linear, diblock, and star-shaped structures for various applications. [, , , ]

Q15: How can HPMA polymers be modified post-polymerization?

A: Post-polymerization modification is crucial for introducing diverse functionalities into HPMA polymers. Common approaches include aminolysis of active ester-containing HPMA copolymers and thiol-ene reactions with allyl-functionalized HPMA. []

Q16: Can HPMA be used for surface modifications?

A: Yes, HPMA can be used to create antifouling coatings. One approach involves synthesizing poly(l-lysine)-poly(HPMA) bottlebrushes. The poly(l-lysine) backbone anchors onto surfaces through electrostatic interactions, while HPMA side chains impart antifouling properties. []

Q17: What is known about the toxicity of HPMA copolymers?

A: HPMA copolymers are generally considered non-toxic and non-immunogenic. [, ] Preclinical and clinical studies with HPMA copolymer-drug conjugates have shown significantly reduced toxicity compared to free drugs. [, , ]

Q18: Are HPMA copolymers biodegradable?

A: Biodegradability is a key consideration for biomaterials. While HPMA homopolymers are not readily biodegradable, incorporating degradable linkers or monomers into HPMA copolymers can promote their degradation into smaller, more readily excretable fragments. [, ]

Q19: What are the future directions for HPMA research?

A: Future research directions include developing more sophisticated HPMA copolymer-drug conjugates with enhanced targeting capabilities, improved drug release profiles, and combinatorial therapeutic approaches. [] Exploring HPMA's potential in areas like gene delivery, bioimaging, and tissue engineering is also of significant interest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)

![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)

![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)

![4-[(4-methoxyphenyl)formamido]butanoic acid](/img/structure/B1200448.png)